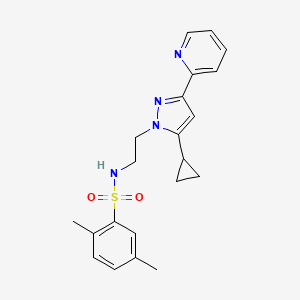
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as an inhibitor of specific enzymes or receptors. Its unique structure allows it to interact with biological targets in a way that can modulate disease pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases .
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These properties make it a promising candidate for the development of new antibiotics or antifungal agents, particularly in the fight against drug-resistant strains of bacteria and fungi .
Agricultural Chemicals
In the field of agriculture, this compound can be used as a basis for developing new pesticides or herbicides. Its ability to interfere with specific biological processes in pests or weeds makes it a valuable tool for protecting crops and improving agricultural yields .
Chemical Probes
The compound can be utilized as a chemical probe in biological research. Chemical probes are essential for studying the function of proteins and other biomolecules in cells. This compound’s specificity and binding affinity make it useful for elucidating the roles of various biological targets .
Material Science
In material science, this compound can be used to develop new materials with unique properties. For example, its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, or chemical resistance, making it useful in various industrial applications .
Diagnostic Tools
The compound’s unique chemical properties can be harnessed to develop new diagnostic tools. For instance, it can be used in the design of biosensors or imaging agents that help detect diseases at an early stage, improving patient outcomes through timely intervention .
Environmental Applications
This compound can also play a role in environmental science, particularly in the development of new methods for detecting and neutralizing pollutants. Its chemical reactivity can be tailored to target specific contaminants, making it a valuable asset in environmental monitoring and remediation efforts .
Veterinary Medicine
In veterinary medicine, this compound can be explored for its potential to treat diseases in animals. Its pharmacological properties may be beneficial in developing new treatments for infections, parasitic diseases, or other health conditions affecting livestock and pets .
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-6-7-16(2)21(13-15)28(26,27)23-11-12-25-20(17-8-9-17)14-19(24-25)18-5-3-4-10-22-18/h3-7,10,13-14,17,23H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUSNAYOFSENBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![decahydrocyclohepta[c]pyrrole, Mixture of diastereomers](/img/structure/B2483072.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

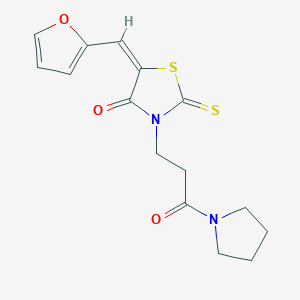
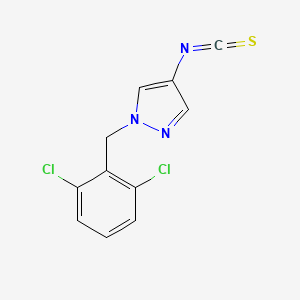
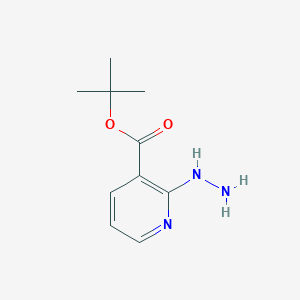
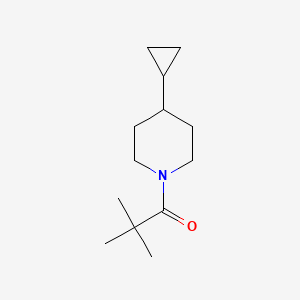

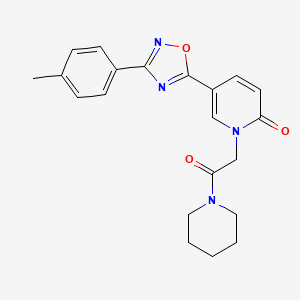

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)
![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)